REACTION_SMILES
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[C:1]([CH:2]=[CH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[Cl:11].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[ClH:26].[NH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][c:18]1[F:19].[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[C:1]([CH:2]=[CH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[NH:12][c:13]1[cH:14][cH:15][cH:16][cH:17][c:18]1[F:19]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C=Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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Nc1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccncc1
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Name
|
|
Type
|
product
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Smiles
|
O=C(C=Cc1ccccc1)Nc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH:2]=[CH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[Cl:11].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[ClH:26].[NH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][c:18]1[F:19].[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[C:1]([CH:2]=[CH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[NH:12][c:13]1[cH:14][cH:15][cH:16][cH:17][c:18]1[F:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C=Cc1ccccc1)Nc1ccccc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |